molecular formula C13H23N3O B13330224 (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B13330224
M. Wt: 237.34 g/mol
InChI Key: YLFSPLJPXOJVMO-UHFFFAOYSA-N
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Description

The compound "(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol" is a pyrazole derivative featuring a methanol group at the 5-position, an isobutyl substituent at the 1-position, and a piperidin-4-yl group at the 3-position of the pyrazole ring. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and receptor modulation.

Properties

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

[2-(2-methylpropyl)-5-piperidin-4-ylpyrazol-3-yl]methanol

InChI

InChI=1S/C13H23N3O/c1-10(2)8-16-12(9-17)7-13(15-16)11-3-5-14-6-4-11/h7,10-11,14,17H,3-6,8-9H2,1-2H3

InChI Key

YLFSPLJPXOJVMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2CCNCC2)CO

Origin of Product

United States

Preparation Methods

Method A: Multi-Step Synthesis via Pyrazole Ring Formation

Overview:
This method involves initial formation of the pyrazole core through hydrazine-mediated cyclization, followed by selective substitution reactions to introduce the isobutyl and piperidinyl groups.

Stepwise Procedure:

Step Reaction Reagents & Conditions Purpose
1 Condensation of β-ketoester with hydrazine Hydrazine hydrate, ethanol, reflux Pyrazole ring formation
2 Alkylation at position 1 Isobutyl bromide, base (e.g., potassium carbonate), DMF, room temperature Introduction of isobutyl group
3 N-alkylation at position 3 Piperidin-4-yl bromide, potassium carbonate, DMF, reflux Attachment of piperidin-4-yl group
4 Hydroxymethylation at position 5 Formaldehyde, base, aqueous conditions Introduction of methanol group

Research Data:
This approach aligns with the synthesis described in patent CN106432232A, where initial formation of heterocycles is followed by functionalization steps involving alkyl halides and formaldehyde derivatives.

Method B: Cyclization Using Phosphorous Oxychloride and Subsequent Functionalization

Overview:
This approach employs cyclization agents such as phosphorous oxychloride (POCl₃) to facilitate ring closure, followed by nucleophilic substitution to install the hydroxymethyl group.

Key Steps:

Step Reaction Reagents & Conditions Purpose
1 Cyclization of precursor Phosphorous oxychloride, pyridine, inert atmosphere Pyrazole ring formation
2 Alkylation with isobutyl groups Isobutyl halides, base, solvent Position 1 substitution
3 N-alkylation with piperidin-4-yl Piperidin-4-yl halides, base Position 3 substitution
4 Hydroxymethylation Formaldehyde, base, aqueous medium Position 5 hydroxymethylation

Research Data:
This method is supported by the synthesis pathway outlined in patent WO2015063709A1, emphasizing the use of phosphorous oxychloride for heterocycle formation and subsequent functionalization.

Method C: One-Pot Synthesis via Sequential Reactions

Overview:
A more streamlined approach involves sequential addition of reagents in a single vessel, reducing purification steps and improving overall yield.

Procedure Highlights:

  • Initial formation of the pyrazole core via hydrazine condensation.
  • In situ alkylation with isobutyl halide.
  • Direct addition of piperidin-4-yl derivatives and formaldehyde for hydroxymethylation.
  • Final purification via crystallization.

Research Data:
This approach is referenced in recent patent literature, emphasizing process efficiency and yield optimization.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 20°C to 80°C Varies with step; cyclizations often require reflux
Solvents Ethanol, DMF, pyridine, toluene Choice depends on reaction step
Catalysts Potassium carbonate, sodium hydride Used for alkylation steps
Reaction Time 2 hours to 24 hours Longer for cyclizations and hydroxymethylation

Verification and Characterization

Spectroscopic Techniques:

Technique Purpose Typical Data
NMR (¹H, ¹³C) Structural confirmation Characteristic signals for pyrazole, isobutyl, piperidinyl, and hydroxymethyl groups
Mass Spectrometry Molecular weight verification m/z 237.34 (M+H)+ for the target compound
IR Spectroscopy Functional group analysis Peaks for hydroxyl, pyrazole, and amine groups

Summary Table of Preparation Methods

Method Key Reagents Main Features Advantages Limitations
A Hydrazine, alkyl halides, formaldehyde Multi-step, high selectivity Good control over substitution Longer reaction times
B POCl₃, pyridine, alkyl halides Cyclization-based, efficient ring formation High yield, scalable Use of toxic reagents
C Sequential one-pot Simplified process Cost-effective, faster Less control over intermediates

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would require further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with structurally related pyrazole-methanol derivatives, focusing on substituent variations, molecular properties, and synthetic considerations.

Substituent Variations and Molecular Properties

Compound Name Substituents (1-, 3-, 5-positions) Molecular Formula Molecular Weight Key Features Reference
(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol Isobutyl, piperidin-4-yl, methanol C₁₂H₁₉N₃O (estimated) ~221.3 (estimated) Bulky isobutyl, basic piperidine, hydrophilic methanol Target compound
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol Methyl, piperidin-4-yl, methanol C₁₀H₁₇N₃O 195.26 Smaller alkyl group; reduced steric hindrance
(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol Isopropyl, pyridin-4-yl, methanol C₁₂H₁₅N₃O 217.27 Aromatic pyridine vs. aliphatic piperidine; lower basicity
(1-cyclopentyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol Cyclopentyl, thiophen-3-yl, methanol C₁₃H₁₇N₂OS 253.35 Thiophene introduces sulfur atom; altered electronic properties
[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol H, trifluoromethyl, methanol C₆H₇F₃N₂O 180.13 Electron-withdrawing CF₃ group; increased lipophilicity
Key Observations:
  • Heterocyclic Moieties : Replacing piperidine (saturated, basic) with pyridine (aromatic, less basic) () or thiophene (aromatic, sulfur-containing) () alters electronic properties and solubility.
  • Functional Groups : The trifluoromethyl group in enhances lipophilicity and may improve resistance to oxidative metabolism compared to the target compound’s piperidine group.

Biological Activity

(1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique combination of functional groups that may contribute to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Isobutyl Group : A branched alkyl group that may enhance lipophilicity.
  • Piperidinyl Group : A six-membered saturated ring that may influence receptor binding and activity.
  • Hydroxymethyl Group : A functional group that can participate in various chemical reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 1H-pyrazole have shown IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, demonstrating their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)
7dMDA-MB-2312.43
7hMDA-MB-2317.84
10cHepG24.98

The mechanism through which this compound exerts its anticancer effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and EGFR .

Anti-inflammatory Activity

In addition to its anticancer properties, this pyrazole derivative has been explored for anti-inflammatory effects. Studies indicate that compounds with similar structures can modulate inflammatory pathways, potentially reducing cytokine production and inflammation-related damage .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines, revealing that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation .
  • In Vivo Studies : Animal models have demonstrated the efficacy of pyrazole derivatives in reducing tumor size and improving survival rates in xenograft models, suggesting strong potential for therapeutic applications .

Q & A

Q. What are the common synthetic routes for (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, and how can intermediates be characterized?

The synthesis typically involves multi-step condensation and functionalization. For example, pyrazole cores are often formed via cyclocondensation of β-diketones with hydrazines, followed by isobutyl and piperidinyl group introductions. Key intermediates can be characterized using HPLC (for purity), FTIR (to confirm functional groups like -OH or C=N), and 1H^1H-NMR (to verify substitution patterns). Recrystallization from ethanol or DMF/EtOH mixtures is a standard purification step .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • X-ray crystallography : Resolves bond angles and dihedral angles between aromatic rings (e.g., pyrazole and piperidinyl groups), critical for confirming stereochemistry .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures stoichiometric purity (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. How can researchers optimize reaction yields during synthesis?

Yield optimization often involves:

  • Solvent selection : Ethanol/acetic acid mixtures enhance cyclization efficiency for pyrazole formation .
  • Catalyst screening : Acidic or basic conditions (e.g., glacial acetic acid) improve condensation rates.
  • Temperature control : Reflux conditions (e.g., 70–80°C for 7–10 hours) balance reaction speed and byproduct minimization .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Mitigation strategies include:

  • Dose-response standardization : Use a consistent concentration range (e.g., 1 nM–10 µM) and solvent controls (DMSO ≤0.1%).
  • Orthogonal assays : Validate results with complementary methods (e.g., enzymatic inhibition + cell viability assays).
  • Statistical rigor : Employ randomized block designs or split-plot models to account for variability .

Q. What computational approaches are effective for structure-activity relationship (SAR) studies of this compound?

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger. Compare with X-ray data to validate poses .
  • QSAR modeling : Correlate substituent effects (e.g., isobutyl vs. methyl groups) with activity using descriptors like logP or polar surface area .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

  • Polymorphism : Multiple crystal forms may emerge due to flexible substituents (e.g., piperidinyl). Screen solvents (ethanol, DMF) and cooling rates.
  • Hydrogen bonding : The hydroxyl group participates in O–H···N interactions, influencing packing. Slow evaporation techniques enhance crystal quality .

Q. How can researchers validate the purity of intermediates in multi-step syntheses?

  • TLC/HPLC monitoring : Track reaction progress with mobile phases tailored to polarity (e.g., hexane/ethyl acetate gradients).
  • KF titration : Quantify residual water in hygroscopic intermediates.
  • Chiral chromatography : Resolve enantiomers if stereocenters are present .

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